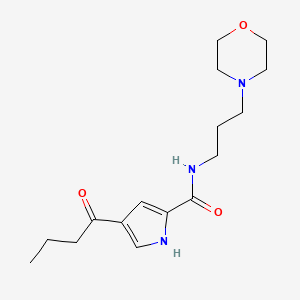

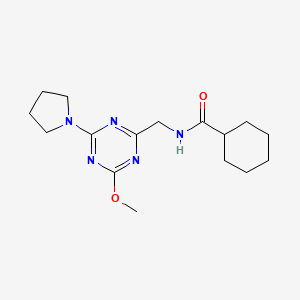

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (also known as 4-BPPC) is an organic compound belonging to the class of pyrroles. It is a white solid, soluble in water and other organic solvents. 4-BPPC is a versatile molecule that has been extensively studied due to its potential applications in many different fields, such as drug synthesis, catalysis, and biochemistry. It has been used as a synthetic intermediate for the preparation of pharmaceuticals, as a ligand in catalytic reactions, and as a probe for studying protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Pharmacological Profile Enhancement

The research on analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore like 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, highlights the significant interest in developing central nervous system (CNS) agents. These agents are designed to facilitate memory processes and mitigate cognitive function impairments associated with various conditions, including head traumas, stroke, and age-related pathologies. Stereochemistry plays a crucial role in the biological activity of these compounds, with enantiomerically pure versions showing pharmacological advantages, underscoring the importance of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Role in CNS Drug Synthesis

Functional chemical groups, especially those containing heteroatoms like nitrogen, are fundamental in synthesizing compounds with potential CNS activity. The structural features of this compound, which include pyrrole and morpholine rings, align with this strategy. Such compounds can range in effect from treating depression to inducing euphoria or convulsion, depending on their specific chemical makeup and biological interactions (Saganuwan, 2017).

Pharmacological Diversity from Morpholine and Pyrans Derivatives

Morpholine derivatives, including those combined with the pyrrole ring, exhibit a broad spectrum of pharmacological activities. This diversity is attributed to the structural versatility and the ability of these compounds to interact with various biological targets. Research into morpholine and pyran analogues has shown that these compounds can serve as potent pharmacophores, offering insights into future drug design and synthesis (Asif & Imran, 2019).

Bioactive Pyrrole-based Compounds

The pyrrole nucleus, a common motif in many drugs, is recognized for its pharmaceutical and pharmacological significance. The inclusion of pyrrole rings in drug design, as seen in compounds like this compound, contributes to the creation of bioactive compounds with potential anticancer, antimicrobial, and antiviral activities. This highlights the ongoing interest in pyrrole-based derivatives for therapeutic applications (Li Petri et al., 2020).

Anion Binding and Sensing

Research into N-confused calix[4]pyrroles (NCCPs) and related structures demonstrates the utility of pyrrole-based macrocycles in anion binding and sensing. These compounds exhibit unique anion-binding properties differing from regular calix[4]pyrroles, offering new avenues for chemical modification and application in sensing technologies (Anzenbacher et al., 2006).

Eigenschaften

IUPAC Name |

4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEAKEWLKMPJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)

![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)